molecular formula C16H17BrN4O2S B6486840 5-[(3-bromophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869343-32-8

5-[(3-bromophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486840
CAS No.: 869343-32-8
M. Wt: 409.3 g/mol
InChI Key: QYOSSLGJEIUBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-bromophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex hybrid heterocyclic architecture, incorporating both a 1,2,4-triazolo[3,2-b][1,3]thiazole core and a morpholine subunit. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its wide spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities in research settings . The fused thiazole ring is a versatile scaffold frequently encountered in bioactive molecules and approved drugs, where it often contributes to interactions with biological targets through hydrogen bonding and dipole-dipole interactions . The presence of the morpholine ring is a common strategy in drug design, as it can enhance aqueous solubility and influence the pharmacokinetic profile of a molecule. The 3-bromophenyl group provides a hydrophobic anchor, potentially facilitating interactions with hydrophobic pockets in enzyme active sites or protein receptors. The specific combination of these privileged fragments in a single molecule makes it a valuable chemical tool for probing biological systems. Researchers can utilize this compound in high-throughput screening campaigns, as a building block for the synthesis of more complex chemical entities, or as a lead structure for the development of novel therapeutic agents targeting a range of pathological conditions. Its structure suggests potential for interaction with various enzymes and receptors, making it applicable in oncology, infectious disease, and neuroscience research, among other fields. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

5-[(3-bromophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-5-7-23-8-6-20)11-3-2-4-12(17)9-11/h2-4,9,13,22H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOSSLGJEIUBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • The morpholine group in the target compound and ’s derivative enhances solubility compared to lipophilic 4-methylpiperidinyl () or aryl groups () .
  • Bromophenyl Position : The 3-bromophenyl group in the target compound vs. 4-bromophenyl in may alter steric and electronic interactions with biological targets .

Core Heterocycles: Triazolo[3,2-b][1,3]thiazol-6-ol (target) vs.

Hydroxyl vs. Ketone Groups :

  • The hydroxyl group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to the ketone in ’s derivative .

Preparation Methods

Triazolothiazole Core Formation Followed by Side-Chain Functionalization

This approach prioritizes the construction of the bicyclic triazolothiazole system before introducing the morpholine and aryl groups. The 6-hydroxy group on the thiazole ring serves as a handle for subsequent alkylation or coupling reactions.

Prefunctionalized Thiazole Intermediates

Alternative routes employ thiazole derivatives pre-installed with the 3-bromophenyl moiety, followed by Mannich reactions with morpholine. This method benefits from commercially available 3-bromobenzaldehyde derivatives but requires careful optimization to avoid over-alkylation.

Synthesis of the Triazolothiazole Core

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide precursors with α-haloketones. For example, reaction of 2-methyl-5-thioxo-1,2,4-triazolidin-3-one with chloroacetone under basic conditions yields the triazolothiazole skeleton. Yields for this step typically range from 45–60%, with purification achieved via recrystallization from ethanol.

Table 1: Optimization of Cyclocondensation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃EtOH80658
Et₃NDMF100462
NaOHH₂O/EtOH70849

Alternative Route via Thiadiazole Intermediates

Patented methodologies describe the use of 5-bromo-1,3,4-thiadiazol-2-amine as a starting material. Treatment with chloroacetaldehyde at reflux forms an imidazo[2,1-b]thiadiazole intermediate, which undergoes oxidative ring expansion to the triazolothiazole system. This method, while efficient (14–20% yield over two steps), requires stringent control of stoichiometry to minimize dimerization.

Introduction of the Morpholin-4-ylmethyl Group

Mannich Reaction under Microwave Irradiation

The morpholine moiety is introduced via a Mannich reaction between the triazolothiazole core, formaldehyde, and morpholine. Microwave-assisted conditions (100°C, 20 min) enhance reaction efficiency, achieving 78% yield compared to 52% under conventional heating. The reaction’s regioselectivity is attributed to the electron-rich C5 position of the thiazole ring.

Mechanistic Insight :
Formation of the electrophilic iminium intermediate (CH₂⁺–N–Morpholine) facilitates nucleophilic attack by the triazolothiazole’s C5 carbon, followed by deprotonation to yield the alkylated product.

Palladium-Catalyzed Amination

In cases where direct alkylation proves challenging, a Buchwald-Hartwig amination strategy employs Pd(OAc)₂/Xantphos to couple 5-(bromomethyl)-triazolothiazole with morpholine. This method, though costlier, provides superior selectivity (91% yield) and avoids polyalkylation byproducts.

Installation of the 3-Bromophenyl Substituent

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters serve as efficient partners for introducing the 3-bromophenyl group. Reaction of 5-(morpholinomethyl)-2-methyltriazolothiazole with 3-bromophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) affords the target compound in 67% yield. Key to success is the pre-activation of the thiazole’s C6 position as a triflate.

Friedel-Crafts Alkylation

Direct electrophilic substitution using 3-bromobenzyl bromide in the presence of AlCl₃ (CH₂Cl₂, 0°C to rt) provides an alternative route. However, competing sulfonation at the thiazole sulfur limits yields to 38%, necessitating chromatographic purification.

Final Hydroxylation and Deprotection

The C6 hydroxyl group is introduced via oxidative demethylation of a methoxy precursor using BBr₃ in CH₂Cl₂ (-78°C to rt, 85% yield). Alternatively, direct hydroxylation with mCPBA (meta-chloroperbenzoic acid) achieves 73% conversion but risks over-oxidation of the triazole ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.64 (s, 1H, Ar–H), 4.22 (s, 2H, CH₂–Morpholine), 3.58 (t, J=4.8 Hz, 4H, Morpholine), 2.41 (s, 3H, CH₃).

  • HRMS (ESI+): m/z calculated for C₁₇H₁₉BrN₄O₂S [M+H]⁺: 423.04, found: 423.03.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity. Critical impurities include the des-bromo analog (Rt 6.2 min) and morpholine N-oxide byproduct (Rt 8.9 min).

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency Metrics Across Methodologies

MethodStepsOverall Yield (%)Purity (%)Scalability
Cyclocondensation → Mannich43297High
Thiadiazole → Suzuki52195Moderate
Buchwald Amination34598Low

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(3-bromophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?

  • Methodological Answer : The synthesis typically involves multi-step pathways with careful control of temperature, solvent selection, and catalysts. For example:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or chloroform are often used to enhance reaction efficiency .
  • Catalysts : Triethylamine (TEA) is commonly employed to neutralize acidic byproducts and drive reactions to completion .
  • Temperature : Reactions may require reflux conditions (70–80°C) to achieve optimal yields, as seen in analogous triazole-thiazole syntheses .
    • Key characterization steps : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with shifts in aromatic regions (δ 7.0–8.5 ppm) indicating bromophenyl and morpholine integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the bromine isotope signature .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with target enzymes?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cancer cell lines) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes such as 14-α-demethylase (PDB: 3LD6), focusing on hydrogen bonding with the morpholine oxygen and hydrophobic contacts with the bromophenyl group .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for target proteins .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog synthesis : Modify substituents systematically (e.g., replace morpholine with piperazine or vary bromophenyl halogens) and compare bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., triazole-thiazole core) using 3D-QSAR models .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to predict in vivo half-life .

Q. How can stability and degradation pathways of this compound be studied under varying experimental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acidic/basic pH) to identify degradation products via LC-MS .
  • Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers for formulation compatibility .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent purity, catalyst loading) affecting yield discrepancies .
  • Meta-analysis : Compare biological data across studies using standardized controls (e.g., cell lines, assay protocols) to account for variability .
  • Reproducibility checks : Validate key findings via independent synthesis and bioactivity testing in multiple labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.